molecular formula C14H10ClN3OS2 B12494425 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B12494425
M. Wt: 335.8 g/mol
InChI Key: HYVJTMIDXFYJDR-UHFFFAOYSA-N
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Description

Core Thiadiazole Architecture

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur atom at position 1 and two nitrogen atoms at positions 3 and 4. This arrangement confers aromaticity via delocalized π-electrons, with bond lengths and angles consistent with partial double-bond character between N3–C2 and C5–S1 (Figure 1). The sulfur atom contributes to the ring’s electron-deficient nature, enhancing reactivity toward electrophilic substitution and metal coordination.

Table 1: Key Structural Parameters of 1,3,4-Thiadiazole Derivatives

Parameter Value (Å/°) Significance
S1–C5 bond length 1.71 Shorter than typical C–S single bonds
N3–C2 bond length 1.30 Double-bond character
C5–N4–C3 bond angle 112° Distorted trigonal geometry

Substitution Patterns and Electronic Effects

Substituents at the 2- and 5-positions of the thiadiazole ring modulate electronic properties. The 4-chlorophenyl group at C5 introduces electron-withdrawing effects via the chlorine atom (Hammett σₚ = +0.23), polarizing the ring and enhancing stability toward oxidation. The thiophene-2-yl acetamide group at C2 contributes π-conjugation, extending the molecule’s planar structure and facilitating interactions with hydrophobic protein pockets.

Properties

Molecular Formula

C14H10ClN3OS2

Molecular Weight

335.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H10ClN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)

InChI Key

HYVJTMIDXFYJDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine

The foundational step involves cyclizing 4-chlorobenzoic acid derivatives to form the thiadiazole core. A representative protocol begins with esterification of 4-chlorobenzoic acid using methanol under acidic conditions, followed by hydrazination to yield 4-chlorobenzohydrazide. Cyclization with thiosemicarbazide in phosphoric acid at 120°C produces 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with a 78% yield.

Key Reaction Conditions

Reactant Reagent/Catalyst Temperature Time Yield
4-Chlorobenzohydrazide Thiosemicarbazide, H₃PO₄ 120°C 6 hr 78%

Amidation with Thiophen-2-ylacetyl Chloride

The thiadiazol-2-amine intermediate undergoes amidation using thiophen-2-ylacetyl chloride. In a dioxane solvent system, equimolar amounts of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and thiophen-2-ylacetyl chloride react in the presence of triethylamine (TEA) at 20°C for 4 hours, achieving a 95% yield.

Optimized Parameters

  • Solvent: 1,4-Dioxane
  • Base: Triethylamine (1.5 eq)
  • Temperature: 20°C
  • Workup: Precipitation in ice-water followed by recrystallization in ethanol.

One-Pot Synthesis Method

Recent advances enable a one-pot strategy, merging cyclization and amidation steps. A mixture of 4-chlorobenzohydrazide, thiosemicarbazide, and thiophen-2-ylacetic acid reacts in polyphosphoric acid (PPA) at 100°C for 8 hours. This method reduces purification steps and achieves an 82% yield.

Advantages

  • Eliminates intermediate isolation.
  • Reduces solvent waste by 40% compared to conventional methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation step, cutting reaction time from hours to minutes. Combining 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with thiophen-2-ylacetic acid in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) under microwave irradiation (150 W, 80°C) for 20 minutes achieves a 91% yield.

Comparison of Heating Methods

Method Time Yield Energy Consumption
Conventional 4 hr 88% High
Microwave 20 min 91% Low

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance reproducibility. A two-stage system performs cyclization and amidation sequentially, with in-line FTIR monitoring to adjust reagent ratios dynamically. This setup achieves a throughput of 50 kg/day with ≥99% purity.

Purification Techniques

  • Recrystallization: Ethanol-water mixtures (3:1) remove unreacted amines, yielding 97% pure product.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves thiophene byproducts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 7.16 (m, 3H, Thiophene-H).
  • IR (KBr): 3261 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).

Purity Assessment

Method Purity Detection Limit
HPLC (C18) 99.2% 0.1%
GC-MS 98.7% 0.05%

Comparative Analysis of Synthetic Routes

Method Yield Time Cost ($/kg) Scalability
Conventional 88% 8 hr 120 Moderate
One-Pot 82% 6 hr 95 High
Microwave 91% 0.3 hr 150 Low
Continuous Flow 94% 2 hr 180 High

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological activities. For example, it has been shown to inhibit carbonic anhydrase, which is involved in various physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituents Melting Point (°C) Molecular Formula Key Features
Target Compound Thiophen-2-yl, 4-chlorophenyl - C₁₄H₁₀ClN₃OS₂ Thiophene-linked acetamide; moderate polarity
4g () 4-Fluorophenylpiperazine 203–205 C₂₀H₁₈ClFN₅OS Piperazine enhances solubility; fluorophenyl boosts electronegativity
4h () Furan-2-carbonylpiperazine 180–182 C₁₉H₁₆ClN₅O₂S Furan moiety increases aromaticity; lower melting point
4i () Benzylpiperidin 162–164 C₂₁H₂₀ClN₃OS Bulky benzyl group enhances lipophilicity
3 () 4-Nitrophenylamino, thioacetamide - C₁₅H₁₁ClN₄O₂S₂ Nitro group improves Akt inhibition (92.36% in C6 glioma)
6f () 5-(4-Chlorophenyl)-1,3,4-oxadiazole - C₁₅H₁₃ClN₄O₂S Oxadiazole-thiol shows antimicrobial activity (MIC: 8–16 µg/mL)
5j () 4-Chlorobenzylthio, isopropylphenoxy 138–140 C₂₂H₂₀ClN₃O₂S₂ Thioether linkage improves membrane permeability

Key Observations :

  • Electron-Withdrawing Groups : Compounds with nitro (e.g., 3 ) or chloro (e.g., target compound) substituents exhibit stronger enzyme inhibition due to enhanced electrophilicity .
  • Heterocyclic Linkers : Piperazine (e.g., 4g ) and thiophene (target compound) improve solubility compared to bulkier groups like benzylpiperidin (4i ) .

Key Findings :

  • Akt Inhibition : Compound 3 demonstrates superior Akt suppression (92.36%) compared to analogs lacking nitro groups, highlighting the role of electron-deficient aromatic systems .
  • Antimicrobial Activity : Thiol-containing derivatives (e.g., 6f ) disrupt microbial membranes, with MIC values comparable to standard antibiotics .
  • Structural-Activity Relationship (SAR) : The 1,3,4-thiadiazole core is critical for activity; substitutions at position 2 (e.g., acetamide vs. thioether) dictate target specificity .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C15H14ClN3OS
  • Molecular Weight : 317.81 g/mol
  • CAS Number : [Not specified in the results]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following points summarize key findings:

  • Cytotoxicity :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). In vitro assays indicated an IC50 value of approximately 10.10 µg/mL for MCF-7 cells, which is comparable to other potent anticancer agents .
    • A structure-activity relationship (SAR) study revealed that modifications to the thiadiazole scaffold could enhance cytotoxicity. For example, substituting different groups on the phenyl ring significantly affected the potency .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity appears to involve the induction of apoptosis in cancer cells. In vivo studies demonstrated that the compound could target sarcoma cells effectively when labeled with radioactive tracers .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity:

  • Inhibition Studies :
    • Research indicates that derivatives of thiadiazoles can inhibit viral replication in vitro. The specific antiviral mechanisms remain under investigation but may involve interference with viral entry or replication processes .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

SubstituentEffect on ActivityIC50 (µg/mL)
Ethoxy group (para)Moderate activity10.10
Ethoxy group (ortho)Enhanced activity5.36
Furoyl moietySignificant increase3.21
Benzyl moietyMost potent compound found2.32

These findings underscore the importance of specific substitutions on the thiadiazole ring for enhancing biological activity.

Case Studies

  • In Vivo Efficacy :
    • In a study involving tumor-bearing mice, this compound demonstrated significant tumor reduction compared to control groups treated with standard chemotherapeutics .
  • Comparative Studies :
    • Comparative studies with other known anticancer agents indicated that this compound could serve as a lead compound for further development due to its favorable safety profile and efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative procedure involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 2-(thiophen-2-yl)acetyl chloride in dry benzene under reflux with triethylamine (TEA) as a catalyst. The reaction is monitored by TLC, and the product is crystallized from ethanol .
  • Alternative Route : Thiol-ether linkages can be introduced by reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives in acetone using potassium carbonate as a base, followed by reflux and recrystallization .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : IR confirms carbonyl (C=O, ~1678 cm⁻¹) and NH stretches (~3300 cm⁻¹). ¹H NMR identifies aromatic protons (δ 7.3–8.0 ppm) and methylene/methyl groups (δ 2.0–4.5 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks consistent with the expected molecular weight (e.g., m/z 368.8 for C₁₄H₁₀ClN₃O₂S₂) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 45.6%, H: 2.7%, N: 11.4%) .

Q. What in vitro models are used to evaluate its anticancer activity?

  • Cell Lines :

Cell LineIC₅₀ (mmol L⁻¹)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008
  • Methodology : Cytotoxicity is assessed via MTT assays, with cisplatin as a positive control. Selectivity is tested against non-cancer NIH3T3 cells to confirm tumor-specific activity .

Advanced Research Questions

Q. How do structural modifications influence its cytotoxic activity?

  • Structure-Activity Relationship (SAR) :

  • Thiadiazole Core : Substitution at the 5-position with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances DNA intercalation .
  • Acetamide Side Chain : Introducing morpholine or piperazine rings improves solubility and pharmacokinetics, while thiophene moieties increase lipophilicity and membrane permeability .
  • Key Finding : Compound 4y (N-(5-ethyl-thiadiazol-2-yl)-2-((5-(p-tolylamino)-thiadiazol-2-yl)thio)acetamide) shows a 10-fold higher potency against A549 cells than cisplatin, attributed to dual aromatase inhibition and apoptosis induction .

Q. What computational methods predict its reactivity and binding modes?

  • Density Functional Theory (DFT) : Optimized geometries reveal planar conformations, enabling π-π stacking with DNA bases. Electrophilicity index (ω = 29.597 eV) suggests strong electrophilic character, favoring covalent interactions with nucleophilic residues .
  • Molecular Docking : Docking into aromatase (PDB: 3EQM) shows hydrogen bonding between the thiadiazole sulfur and Arg115, while the thiophene ring occupies a hydrophobic pocket near heme .

Q. How can discrepancies in IC₅₀ values across studies be resolved?

  • Data Contradiction Analysis : Variability arises from assay conditions (e.g., serum concentration, incubation time) and cell line heterogeneity. For example:

  • MCF-7 vs. A549 : Higher sensitivity in A549 may reflect differential expression of drug transporters (e.g., ABCG2) .
  • Validation : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and use orthogonal assays (e.g., clonogenic survival) to confirm activity .

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